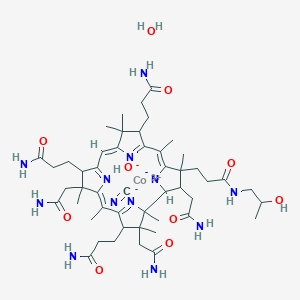
2,5-Dimetilbenzoato de metilo
Descripción general
Descripción
Methyl 2,5-dimethylbenzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. These are esters of benzoic acid. This compound is characterized by its molecular structure, which includes a benzoate ester functional group and methyl groups at the 2 and 5 positions on the benzene ring.
Synthesis Analysis
Synthesis of compounds structurally related to Methyl 2,5-dimethylbenzoate can involve various chemical reactions, starting from different precursors. For example, a related compound, Methyl 3,5-dimethylbenzoate, has been synthesized and its crystal structure analyzed, revealing a layered arrangement of C—H⋯O=C bonded molecules, indicative of the potential synthesis routes and crystalline nature of similar methyl dimethylbenzoates (Ebersbach, Seichter, & Mazik, 2022).
Molecular Structure Analysis
The molecular structure of compounds like Methyl 2,5-dimethylbenzoate is crucial for understanding their chemical behavior and properties. For instance, the analysis of related structures shows that the presence of substituents on the benzene ring can influence the formation of molecular dimers and the overall molecular association in crystals, creating layered or three-dimensional networks through hydrogen bonding and other intermolecular interactions (Ebersbach, Seichter, & Mazik, 2022).
Aplicaciones Científicas De Investigación
Catálisis
El compuesto se ha utilizado en la síntesis de una serie de benzoatos de metilo mediante esterificación con un catalizador ácido sólido de Zr/Ti. Este proceso es significativo para las aplicaciones de química verde, ya que ofrece una alternativa ecológica a la síntesis tradicional catalizada por ácidos .
Industria de sabores y fragancias
Benzoatos de metilo: , incluyendo 2,5-Dimetilbenzoato de metilo, se utilizan por sus sabores afrutados en jarabes alimenticios y como disolventes en caucho de resina. Su baja toxicidad y agradable perfil de olor los hacen adecuados para su uso en las industrias de perfumería y aromatizantes .
Impacto ambiental
La investigación sobre ácidos sólidos para la síntesis de ésteres, que incluye This compound, tiene como objetivo reducir la contaminación ambiental. El desarrollo de ácidos sólidos recuperables puede minimizar el desperdicio y el uso de agua en los procesos industriales .
Safety and Hazards
While specific safety and hazard data for Methyl 2,5-dimethylbenzoate is not available, general safety measures for handling similar organic compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
methyl 2,5-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-5-8(2)9(6-7)10(11)12-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILVOENZHZWHHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00297837 | |
| Record name | Methyl 2,5-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00297837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13730-55-7 | |
| Record name | Methyl 2,5-dimethylbenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2,5-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00297837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B83510.png)

